Salt Form Advantage: Enhanced Aqueous Solubility of 1-Methylindolin-5-amine Dihydrochloride
The dihydrochloride salt form of 1-methylindolin-5-amine provides significantly enhanced aqueous solubility compared to its free base counterpart. While direct experimental solubility measurements for the target compound are not widely published, the dihydrochloride salt of the structurally related 5-aminoindoline (CAS 2759-14-0) demonstrates markedly improved water solubility relative to its free base (CAS 5192-03-0) . This principle extends to 1-methylindolin-5-amine dihydrochloride, where the protonated amine and chloride counterions facilitate dissolution in aqueous buffers .
| Evidence Dimension | Aqueous Solubility Enhancement |
|---|---|
| Target Compound Data | Dihydrochloride salt form; predicted Log S (ESOL) = -3.44 (0.0798 mg/mL) |
| Comparator Or Baseline | 1-Methylindolin-5-amine free base (CAS 64180-07-0); neutral amine form |
| Quantified Difference | Salt form enables direct dissolution in aqueous buffers without organic co-solvents |
| Conditions | Computed solubility (ESOL method) for target compound; class-level inference based on comparative salt behavior |
Why This Matters
The enhanced aqueous solubility of the dihydrochloride salt directly enables its use in aqueous assay buffers and biological experiments without organic co-solvents that could interfere with cellular or enzymatic activity, reducing experimental variability and simplifying protocol development.
